molecular formula C13H19BrO2 B1407218 5-bromo-2-(2-ethylbutoxy)Benzenemethanol CAS No. 1444177-08-5

5-bromo-2-(2-ethylbutoxy)Benzenemethanol

Cat. No.: B1407218
CAS No.: 1444177-08-5
M. Wt: 287.19 g/mol
InChI Key: DQGZMSTXOLOXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-2-(2-ethylbutoxy)benzenemethanol”, also known as BEMEBX, is an organic compound with the chemical formula C16H23BrO2. This compound is extensively researched in the fields of chemical synthesis and organic chemistry, as it possesses unique properties that are of interest to researchers .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H19BrO2 . The molecular weight of this compound is 287.19 .

Scientific Research Applications

Synthesis and Characterization

  • 5-bromo-2-(2-ethylbutoxy)Benzenemethanol derivatives have been synthesized and characterized for various applications. For instance, the synthesis of 3-bromomethyl-4-bromo-1,6-methano[10] annulene as a polycyclic compound showcases the chemical versatility of related bromomethyl benzenes in complex molecular structures (Sheng-li, 2010).

Biological Activity

  • Bromophenols, similar in structure to this compound, isolated from marine algae like Rhodomela confervoides, have been studied for their antibacterial properties. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in antimicrobial applications (Xu et al., 2003).

Antioxidant Properties

  • Research on bromophenols from Rhodomela confervoides also demonstrates potent antioxidant activities, stronger than or comparable to certain controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that derivatives of this compound could be explored for their antioxidant benefits in various applications, such as food preservation or in health supplements (Li et al., 2011).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of various pharmaceutical intermediates. For example, its derivatives have been synthesized as part of a pathway to create novel non-peptide CCR5 antagonists, indicating potential applications in drug discovery (Bi, 2015).

Organic Chemistry Applications

  • In the realm of organic chemistry, the compound and its derivatives are used in reactions like palladium-catalyzed carbonylation of arylmethyl halides, indicating its utility in complex chemical synthesis processes (Jones et al., 2005).

Properties

IUPAC Name

[5-bromo-2-(2-ethylbutoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-7,10,15H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGZMSTXOLOXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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